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Introduction
Technetium-99m Mebrofenin Hepatobiliary Scintigraphy (HBS) is a non-invasive nuclear

medicine imaging technique that provides quantitative assessment of hepatobiliary function.

This method is crucial for evaluating hepatocellular function and the biliary system by tracking

the production and flow of bile from the liver, through the biliary tree, and into the small

intestine.[1] These application notes provide a detailed protocol for researchers, scientists, and

drug development professionals utilizing 99mTc-Mebrofenin HBS for the evaluation of liver

function, particularly in the context of preoperative assessment for liver resection and the

diagnosis of gallbladder pathologies.

Key Applications
Quantitative assessment of total and regional liver function: HBS allows for the calculation of

the hepatic mebrofenin uptake rate, which is a direct measure of hepatocellular function.[2]

This is particularly valuable in predicting post-hepatectomy liver failure.[2][3]

Evaluation of future liver remnant (FLR) function: Before major liver resection, HBS can

accurately predict the functional capacity of the remaining liver tissue, complementing

volumetric measurements obtained from CT scans.[3]

Diagnosis of acute and chronic cholecystitis: The technique is used to assess gallbladder

filling and emptying, aiding in the diagnosis of gallbladder dysfunction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b129125?utm_src=pdf-interest
https://www.benchchem.com/product/b129125?utm_src=pdf-body
https://snmmi.org/common/Uploaded%20files/Web/Clinical%20Practice/Procedure%20Standards/2010/Hepatobiliary_Scintigraphy_V4.0b.pdf
https://www.benchchem.com/product/b129125?utm_src=pdf-body
https://www.benchchem.com/product/b129125?utm_src=pdf-body
https://www.researchgate.net/publication/330011725_Practical_guidelines_for_the_use_of_technetium-99m_mebrofenin_hepatobiliary_scintigraphy_in_the_quantitative_assessment_of_liver_function
https://www.researchgate.net/publication/330011725_Practical_guidelines_for_the_use_of_technetium-99m_mebrofenin_hepatobiliary_scintigraphy_in_the_quantitative_assessment_of_liver_function
https://pmc.ncbi.nlm.nih.gov/articles/PMC8246210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8246210/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection of biliary leaks and obstruction: HBS can visualize the flow of bile and identify

abnormalities such as leaks or blockages in the biliary system.

Experimental Protocols
A standardized protocol is essential for reproducible and comparable results in 99mTc-

Mebrofenin HBS.

Patient Preparation
Proper patient preparation is critical to ensure the accuracy of the study.

Parameter Guideline Rationale

Fasting

Minimum of 4 hours for adults.

2-4 hours for children and 2

hours for infants.

To ensure a resting state of the

hepatocytes and allow for

gallbladder filling.

Prolonged Fasting
Avoid fasting for more than 24

hours.

Prolonged fasting can lead to a

full gallbladder that may not fill

with the radiotracer, potentially

causing false-positive results.

Pre-treatment (for prolonged

fasting)

If a patient has fasted for more

than 24 hours, pre-treatment

with sincalide (a

cholecystokinin analog) may

be necessary to empty the

gallbladder before the scan.

To prevent a false-positive

study where the gallbladder

does not visualize.

Medications

Certain medications, like

opioids, can affect the results

and should be noted.

Opioids can cause spasm of

the sphincter of Oddi,

potentially delaying biliary

excretion.

Jaundiced Infants

Pre-treatment with

phenobarbital (5 mg/kg/day for

3-5 days) may be considered

to enhance biliary excretion.

To increase the specificity of

the test for biliary atresia.
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Radiopharmaceutical Preparation and Administration
Parameter Guideline

Radiopharmaceutical
99mTc-Mebrofenin (bromo-2,4,6-

trimethylacetanilido iminodiacetic acid).

Adult Dose

111–185 MBq (3–5 mCi) administered

intravenously. For patients with

hyperbilirubinemia, a higher dose of 111-370

MBq (3-10 mCi) may be needed.

Pediatric Dose
1.8 MBq/kg (0.05 mCi/kg), with a minimum of

18.5 MBq (0.5 mCi).

Administration

Intravenous injection. The radiopharmaceutical

should be administered as close to the time of

preparation as possible, preferably within 1

hour, to prevent degradation.

Imaging Acquisition
Imaging is typically performed using a large-field-of-view gamma camera equipped with a low-

energy, all-purpose, or high-resolution collimator.
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Phase Acquisition Type Parameters Purpose

Phase 1: Dynamic

Acquisition (Uptake

Phase)

Dynamic planar

imaging

36 frames at 10

seconds/frame (for the

first 6 minutes),

followed by dynamic

images at 1

minute/frame for up to

60 minutes. Matrix

size: 128 x 128 or 256

x 256.

To calculate the

hepatic uptake rate of

99mTc-Mebrofenin.

Phase 2: SPECT/CT

Acquisition

SPECT followed by

low-dose CT

SPECT: 60 frames (30

per head) of 8

seconds/frame in a

256 x 256 matrix. CT:

Low-dose, non-

contrast scan for

anatomical

localization and

attenuation correction.

To map the three-

dimensional

distribution of the

radiopharmaceutical

at peak hepatic

uptake and for

volumetric analysis.

Phase 3: Dynamic

Acquisition (Excretion

Phase)

Dynamic planar

imaging

15 frames at 60

seconds/frame.

To monitor biliary

excretion.

Gallbladder Ejection

Fraction (GBEF)

Imaging

Dynamic imaging

Acquired for 1 hour

following the

administration of a

cholecystokinin

analog (e.g.,

sincalide) if the

gallbladder is

visualized within the

first hour.

To quantify gallbladder

motor function.
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Delayed Imaging
Static or dynamic

images

Can be performed at 4

to 30 hours post-

injection.

To evaluate for biliary

obstruction or leaks

when initial images

are inconclusive.

Data Analysis and Presentation
Quantitative analysis is a key component of 99mTc-Mebrofenin HBS, providing objective

measures of liver and gallbladder function.

Quantitative Parameters
Parameter

Calculation
Formula/Method

Normal/Cut-off
Values

Clinical
Significance

Hepatic Uptake Rate

(Hepatic Extraction

Fraction)

Calculated from the

time-activity curves of

the liver and blood

pool between 150 and

350 seconds after

injection. Expressed

as %/min.

A future liver remnant

function (FLRF) cut-off

of 2.7%/min/m² is

often used to predict a

lower risk of post-

hepatectomy liver

failure.

A primary indicator of

hepatocellular

function.

Gallbladder Ejection

Fraction (GBEF)

GBEF (%) = [(Pre-

stimulation gallbladder

counts) - (Post-

stimulation gallbladder

counts)] / (Pre-

stimulation gallbladder

counts) x 100.

A GBEF of ≥38% is

generally considered

normal. Values below

35% are often

considered abnormal.

Measures the motor

function of the

gallbladder; a low

GBEF can indicate

chronic acalculous

cholecystitis.

Future Liver Remnant

Function (FLR-F)

FLR-F is calculated by

multiplying the

percentage of total

liver function

attributable to the FLR

(determined from

SPECT data) by the

total liver uptake rate.

A cut-off value of

>2.69%/min/m² is

associated with a low

risk of post-

hepatectomy liver

failure.

A critical predictor of

outcomes after major

liver resection.
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Visualization of the Experimental Workflow
The following diagram illustrates the standardized workflow for a comprehensive 99mTc-

Mebrofenin HBS study.

Fasting (min. 4 hours)

Medication Review

Confirm No Prolonged Fasting (>24h)

Prepare 99mTc-Mebrofenin Administer IV Dose
(111-185 MBq for adults)

Phase 1: Dynamic Planar Imaging
(Uptake)

Phase 2: SPECT/CT

Phase 3: Dynamic Planar Imaging
(Excretion)

Calculate FLR Function

Optional: GBEF Imaging with Sincalide

Optional: Delayed Imaging

Calculate Hepatic Uptake RateCalculate GBEF Generate Report

Click to download full resolution via product page

Caption: Workflow for 99mTc-Mebrofenin Hepatobiliary Scintigraphy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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